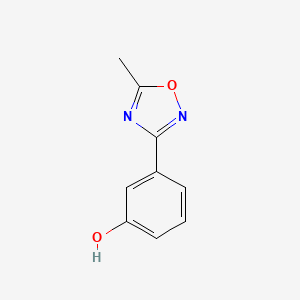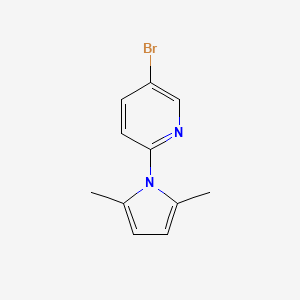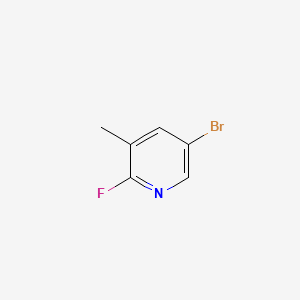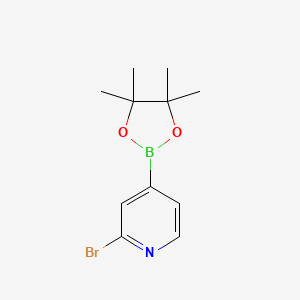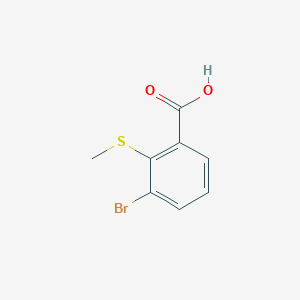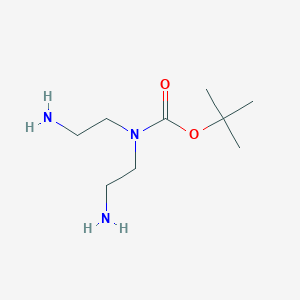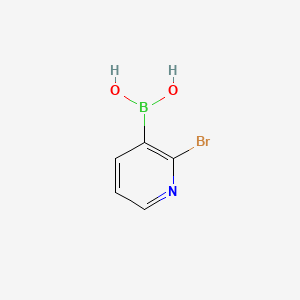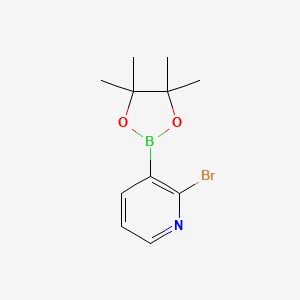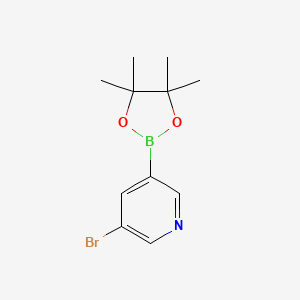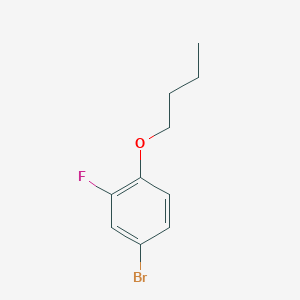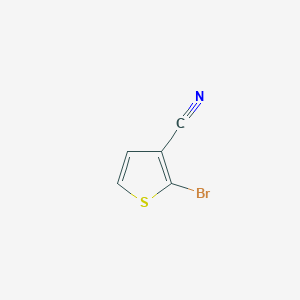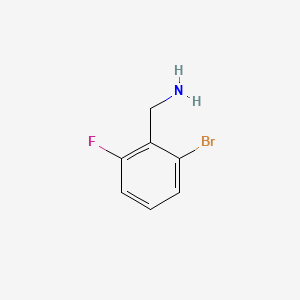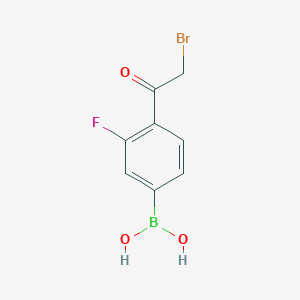
4-Bromoacetyl-3-fluorophenylboronic acid
Vue d'ensemble
Description
4-Bromoacetyl-3-fluorophenylboronic acid is a chemical compound with the CAS Number: 481725-36-4. It has a molecular weight of 260.86 . The IUPAC name for this compound is 4-(bromoacetyl)-3-fluorophenylboronic acid .
Molecular Structure Analysis
The InChI code for 4-Bromoacetyl-3-fluorophenylboronic acid is 1S/C8H7BBrFO3/c10-4-8(12)6-2-1-5(9(13)14)3-7(6)11/h1-3,13-14H,4H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Bromoacetyl-3-fluorophenylboronic acid has a molecular weight of 260.86 . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
4-Bromoacetyl-3-fluorophenylboronic acid is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two hydrocarbon groups. They are known for their versatile reactivity and have found extensive applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
-
Organic Synthesis : Boronic acids and their derivatives are widely used in organic synthesis for the formation of carbon-carbon bonds. They are particularly useful in Suzuki-Miyaura cross-coupling reactions, which are used to synthesize biaryls, an important structural motif in many pharmaceuticals and organic materials .
-
Medicinal Chemistry : Boronic acids can be used in the design of enzyme inhibitors. For example, they can mimic the transition state of the enzyme’s substrate, leading to potent inhibition of the enzyme’s activity .
-
Materials Science : Boronic acids can form reversible covalent bonds with diols and are used in the design of responsive materials. These materials can undergo significant changes in their physical or chemical properties in response to specific stimuli .
4-Bromoacetyl-3-fluorophenylboronic acid is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two hydrocarbon groups. They are known for their versatile reactivity and have found extensive applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
-
Organic Synthesis : Boronic acids and their derivatives are widely used in organic synthesis for the formation of carbon-carbon bonds. They are particularly useful in Suzuki-Miyaura cross-coupling reactions, which are used to synthesize biaryls, an important structural motif in many pharmaceuticals and organic materials .
-
Medicinal Chemistry : Boronic acids can be used in the design of enzyme inhibitors. For example, they can mimic the transition state of the enzyme’s substrate, leading to potent inhibition of the enzyme’s activity .
-
Materials Science : Boronic acids can form reversible covalent bonds with diols and are used in the design of responsive materials. These materials can undergo significant changes in their physical or chemical properties in response to specific stimuli .
4-Bromoacetyl-3-fluorophenylboronic acid is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two hydrocarbon groups. They are known for their versatile reactivity and have found extensive applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
-
Organic Synthesis : Boronic acids and their derivatives are widely used in organic synthesis for the formation of carbon-carbon bonds. They are particularly useful in Suzuki-Miyaura cross-coupling reactions, which are used to synthesize biaryls, an important structural motif in many pharmaceuticals and organic materials .
-
Medicinal Chemistry : Boronic acids can be used in the design of enzyme inhibitors. For example, they can mimic the transition state of the enzyme’s substrate, leading to potent inhibition of the enzyme’s activity .
-
Materials Science : Boronic acids can form reversible covalent bonds with diols and are used in the design of responsive materials. These materials can undergo significant changes in their physical or chemical properties in response to specific stimuli .
Safety And Hazards
Propriétés
IUPAC Name |
[4-(2-bromoacetyl)-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BBrFO3/c10-4-8(12)6-2-1-5(9(13)14)3-7(6)11/h1-3,13-14H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVHKBNJUHSCRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)CBr)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478221 | |
| Record name | 4-Bromoacetyl-3-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoacetyl-3-fluorophenylboronic acid | |
CAS RN |
481725-36-4 | |
| Record name | 4-Bromoacetyl-3-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

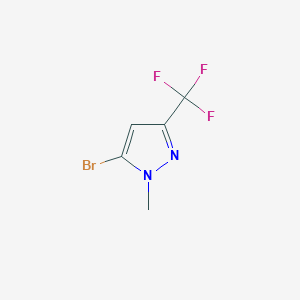
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1280738.png)
